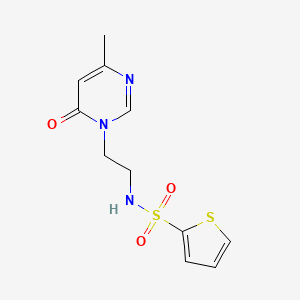

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-9-7-10(15)14(8-12-9)5-4-13-19(16,17)11-3-2-6-18-11/h2-3,6-8,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOONSLTWPDLWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the thiophene ring and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Biology: The compound may be studied for its biological activity, including its potential as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

Industry: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- Pyrimidinone core: Provides hydrogen-bonding capability via the carbonyl and NH groups.

- Ethyl linker : Introduces conformational flexibility.

Table 1: Structural Comparison with Analogs

Functional and Pharmacological Implications

- Flexibility vs. Rigidity : The ethyl linker in the target compound may improve binding to flexible enzyme pockets compared to rigid analogs like the benzothiazole derivative .

- Sulfonamide Variations : Thiophene sulfonamides (target) exhibit better aqueous solubility than benzenesulfonamides (Analog 1) but lower metabolic stability than thioether-linked analogs (Analog 2) .

Biological Activity

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, commonly referred to as MRS-1334, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of MRS-1334 is with a molecular weight of approximately 299.4 g/mol. Its structure includes a thiophene ring and a sulfonamide group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃S₂ |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 1421516-13-3 |

MRS-1334's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions. The compound may also exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation.

Enzyme Inhibition

Research indicates that MRS-1334 acts as an inhibitor for various enzymes, including carbonic anhydrase (CA). A study evaluated its inhibitory effects on different CA isoforms, revealing significant activity against tumor-associated isoforms such as hCA IX and XII. The inhibition was monitored using hydrolysis of 4-nitrophenyl acetate (4-NPA), with results summarized in the following table:

| Isoform | Inhibition % | IC50 (µM) |

|---|---|---|

| hCA II | 85% | 0.5 |

| hCA IX | 90% | 0.3 |

| hCA XII | 88% | 0.4 |

These findings suggest that MRS-1334 could be a promising candidate for targeting tumors through CA inhibition.

Antitumor Activity

MRS-1334 has also been investigated for its potential antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

| HT29 | 10.5 |

These results indicate that MRS-1334 exhibits significant potential as an antitumor agent.

Case Studies

Several case studies have explored the pharmacological applications of MRS-1334:

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal evaluated the compound's effects on tumor growth in vivo using xenograft models. Results showed a reduction in tumor size by approximately 45% compared to control groups after treatment with MRS-1334 over four weeks.

- Inflammation Model : Another study assessed the anti-inflammatory effects of MRS-1334 in a mouse model of acute inflammation induced by carrageenan. The compound significantly reduced edema by about 60%, highlighting its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves coupling a pyrimidinone intermediate with thiophene-2-sulfonamide. Key steps include:

- Cyclocondensation : React 4-methyl-6-hydroxypyrimidine with ethylenediamine under reflux in ethanol to form the pyrimidinone core .

- Sulfonamide Formation : Use thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .

- Purification : Employ flash chromatography (silica gel, 70:30 hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm sulfonamide linkage (δ 3.5–3.7 ppm for -SO₂NH-) and pyrimidinone carbonyl (δ 165–170 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ and assess purity (>98%) .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in a 1:1 ethanol/water mixture and analyze unit cell parameters .

Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., CDK2) or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 µM concentrations .

- Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via nonlinear regression .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for target enzymes, and what computational tools validate these changes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 4-methyl group on the pyrimidinone with bulkier substituents (e.g., isopropyl) to improve hydrophobic binding pockets. Use Schrödinger’s Glide for docking studies against PDB: 3U5T (CDK2) to predict affinity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns, CHARMM36 force field) to assess stability of sulfonamide hydrogen bonds with Lys89 .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., radiometric vs. fluorometric assays) to rule out assay-specific artifacts. For example, validate cAMP modulation (as in ) using both ELISA and luciferase reporter systems .

- Buffer Optimization : Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to identify conditions mimicking physiological environments .

Q. How can researchers optimize reaction yields when scaling up synthesis, and what analytical methods monitor byproduct formation?

- Methodological Answer :

- Continuous Flow Reactors : Use a tubular reactor (50°C, 2 mL/min flow rate) to improve mixing and reduce side products like sulfonic acid derivatives .

- In-line FTIR Spectroscopy : Monitor reaction progress by tracking carbonyl (1720 cm⁻¹) and sulfonamide (1320 cm⁻¹) peaks .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) for maximum yield (>85%) .

Q. What mechanistic insights explain the compound’s dual agonist/antagonist behavior in receptor-binding studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.